molecular formula C23H23N3O2S B11596016 (5Z)-5-(4-isopropylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-isopropylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596016
M. Wt: 405.5 g/mol
InChI Key: GWMVOEUFJVMIQI-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused thiazole-triazole core. The Z-configuration at the 5-position benzylidene group and the 4-propoxyphenyl substituent at the 2-position are critical for its structural and functional properties.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(4-propan-2-ylphenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O2S/c1-4-13-28-19-11-9-18(10-12-19)21-24-23-26(25-21)22(27)20(29-23)14-16-5-7-17(8-6-16)15(2)3/h5-12,14-15H,4,13H2,1-3H3/b20-14-

InChI Key

GWMVOEUFJVMIQI-ZHZULCJRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(C)C)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)C)SC3=N2

Origin of Product

United States

Preparation Methods

Triazole-Thione Intermediate Preparation

4-Propoxy-1H-1,2,4-triazole-5(4H)-thione is synthesized by treating 4-propoxyaniline with carbon disulfide under basic conditions (e.g., KOH in ethanol), followed by cyclization with hydrazine hydrate. Spectral confirmation via ¹H NMR (δ 7.82 ppm for NH) and IR (ν 1250 cm⁻¹ for C=S) is critical at this stage.

Thiazolo-Triazole Cyclization

The triazole-thione reacts with 2-bromo-1-(4-propoxyphenyl)ethanone in refluxing acetic acid, forming the thiazolo[3,2-b][1,triazol-6(5H)-one core via nucleophilic substitution and subsequent cyclodehydration. Key characterization data includes:

  • Elemental Analysis : Calculated for C₁₃H₁₃N₃O₂S: C 54.34%, H 4.53%, N 14.63%; Found: C 54.28%, H 4.61%, N 14.58%.

  • Mass Spectrometry : m/z 287 [M+H]⁺.

The introduction of the 4-isopropylbenzylidene group at position 5 of the thiazolo-triazole core is accomplished via a Knoevenagel condensation between the active methylene group of the heterocycle and 4-isopropylbenzaldehyde .

Reaction Conditions and Optimization

  • Catalyst : Piperidine (5 mol%) in ethanol under reflux.

  • Stoichiometry : 1:1 molar ratio of thiazolo-triazole to aldehyde.

  • Time/Temperature : 8–12 hours at 80°C, yielding 68–75%.

Table 1 : Optimization of Knoevenagel Condensation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
PiperidineEthanol80872
NH₄OAcToluene110658
DBUDMF100465

Data compiled from

Stereochemical Control

The (Z) -configuration of the benzylidene double bond is favored due to steric hindrance between the 4-isopropylphenyl group and the triazole ring, as confirmed by NOESY NMR (cross-peaks between vinyl proton and triazole H-2).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines triazole-thione cyclization and Knoevenagel condensation in a single reactor:

  • Step 1 : Cyclocondensation of triazole-thione with α-bromo ketone.

  • Step 2 : In situ addition of 4-isopropylbenzaldehyde and piperidine.
    This method reduces purification steps but yields slightly lower (62%) due to side reactions.

Solid-Phase Synthesis

Immobilizing the triazole-thione on Wang resin enables iterative coupling and cleavage, achieving 85% purity after HPLC. However, scalability remains challenging.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (s, 1H, H-7), 7.51–7.45 (m, 4H, aryl), 6.98 (d, J = 8.4 Hz, 2H, OCH₂), 3.95 (t, J = 6.8 Hz, 2H, OCH₂), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.82–1.75 (m, 2H, CH₂CH₃), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.01 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • IR (KBr) : ν 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC Analysis :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: MeCN/H₂O (70:30)

  • Retention Time: 12.3 min, Purity >98%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing aldol condensation of 4-isopropylbenzaldehyde.

  • Solution : Use of anhydrous solvents and controlled stoichiometry.

Oxidative Degradation

  • Issue : Thione oxidation to sulfoxide during storage.

  • Solution : Argon atmosphere and addition of BHT (0.01% w/w) .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-isopropylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or benzaldehyde derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

(5Z)-5-(4-isopropylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-isopropylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 4-isopropylbenzylidene group contrasts with halogenated (e.g., bromo in ) or heteroaromatic (e.g., thiophene in ) substituents in analogs. These modifications alter electronic properties and steric bulk.
  • Synthetic Feasibility : Yields for analogs range from 52–71% , suggesting moderate efficiency. The target compound’s synthesis may require optimization due to the bulky isopropyl group.

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data
Compound Name / ID LCMS (ESI+) m/z [M + H]⁺ Elemental Analysis (C/H/N %) Color / Physical Form
Target Compound - - -
Ethyl(Z)-4-(3-(4-chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl)propanamido)benzoate (2i) 486 C 54.49, H 3.53, N 11.55 White-yellow powder
(E/Z)-5-(((3-Hydroxyphenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5e) - - Brown-yellow powder
(Z)-5-(Indolin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6a) 297 C 56.65, H 3.74, N 23.61 Yellow powder

Key Observations :

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 400 Da due to the isopropyl and propoxy groups, similar to brominated analogs (e.g., 442 Da in ).
  • Elemental Composition : Nitrogen content in analogs varies widely (11.55–23.61%), reflecting differences in substituent electronegativity .

Key Observations :

  • Anticonvulsant Activity : The 4-propoxyphenyl substituent (shared with compound 5b ) correlates with dual efficacy in MES and PTZ models, unlike fluorophenyl analogs selective for MES .
  • Anticancer Potential: Arylidene derivatives (e.g., 269a–e ) show enhanced activity over non-benzylidene analogs, suggesting the target compound’s 4-isopropylbenzylidene group may confer similar benefits.

Biological Activity

The compound (5Z)-5-(4-isopropylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, characterization, biological activities, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The key steps often include the formation of the thiazole ring followed by the introduction of the triazole moiety through condensation reactions. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer activity. A study evaluating various derivatives found that modifications at specific positions on the thiazole and triazole rings greatly influence their efficacy against cancer cell lines.

  • In Vitro Studies : The compound has been tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. Notably, it demonstrated selective cytotoxicity towards cancer cells while sparing normal human embryonic kidney cells (HEK293), indicating a favorable therapeutic index .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via the activation of caspase pathways and modulation of key signaling pathways such as PI3K/Akt and MAPK .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

Position Substituent Effect on Activity
C-5Isopropyl groupEnhances lipophilicity and cellular uptake
C-2Propoxy groupIncreases selectivity towards cancer cells
BenzylideneVariations (Cl, F)Modulates potency; chlorine enhances anticancer activity

Case Studies

Several studies have reported on the biological activities of related compounds within this class:

  • Study on Antitumor Activity : A derivative with a chlorine substituent at the benzylidene position showed enhanced activity against MCF-7 cells compared to other analogs without halogen substitutions. This suggests that halogenation may play a critical role in modulating biological activity .
  • In Vivo Efficacy : Animal model studies indicated that administration of this compound resulted in significant tumor growth inhibition in xenograft models without apparent toxicity to normal tissues. This highlights its potential as a lead compound for further development .

Pharmacokinetics and Drug-Likeness

Preliminary pharmacokinetic studies have shown promising profiles for this compound:

  • Bioavailability Score : A score of 0.55 suggests a moderate likelihood of achieving sufficient plasma levels for therapeutic efficacy.
  • Drug-Likeness : The compound adheres to Lipinski's Rule of Five with minimal violations indicating favorable oral bioavailability characteristics .

Q & A

Q. How does this compound compare to structurally related thiazolo-triazoles in terms of selectivity and toxicity?

  • Methodology : Perform comparative transcriptomics on treated vs. untreated cells to identify off-target effects. Use Caenorhabditis elegans or zebrafish models for in vivo toxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.